molecular formula C11H13NO3 B13929559 4-Phenoxypyrrolidine-2-carboxylic acid

4-Phenoxypyrrolidine-2-carboxylic acid

Cat. No.: B13929559
M. Wt: 207.23 g/mol
InChI Key: RWSHAZYNUOFZMI-UHFFFAOYSA-N
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Description

4-Phenoxypyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a phenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenoxypyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phenol in the presence of a suitable catalyst to form the phenoxy-substituted pyrrolidine. This intermediate can then be carboxylated using carbon dioxide under high pressure and temperature conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenoxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the phenoxy group, resulting in different chemical and biological properties.

    Phenylalanine: Contains a phenyl group instead of a phenoxy group, leading to different reactivity and applications.

    Proline: A structurally similar amino acid with different functional groups.

Uniqueness

4-Phenoxypyrrolidine-2-carboxylic acid is unique due to the presence of both the phenoxy group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-phenoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHAZYNUOFZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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